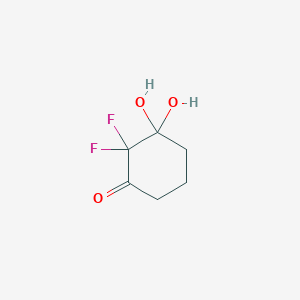
2,2-Difluoro-3,3-dihydroxycyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3,3-dihydroxycyclohexanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DFH or difluoroketone, and it has been found to have potential applications in various fields, including medicine and agriculture.
作用機序
DFH is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme 12-lipoxygenase. This enzyme is responsible for the production of inflammatory and cancer-causing compounds in the body. DFH has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化学的および生理学的効果
DFH has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. DFH has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFH has been found to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
DFH has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, DFH is highly reactive and can react with other compounds in the laboratory, which can complicate experiments. Additionally, DFH is relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on DFH. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and lupus. Additionally, further research is needed to determine the optimal dosage and administration of DFH for its various potential applications.
合成法
DFH can be synthesized through the reaction of 2,2-Difluorocyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields DFH as a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
DFH has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicine, where it has been found to have anti-inflammatory and anti-cancer properties. DFH has also been shown to have potential as a herbicide and insecticide in agriculture.
特性
CAS番号 |
183742-86-1 |
|---|---|
製品名 |
2,2-Difluoro-3,3-dihydroxycyclohexanone |
分子式 |
C6H8F2O3 |
分子量 |
166.12 g/mol |
IUPAC名 |
2,2-difluoro-3,3-dihydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2 |
InChIキー |
PLLHONZYEMRVAS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(C1)(O)O)(F)F |
正規SMILES |
C1CC(=O)C(C(C1)(O)O)(F)F |
同義語 |
Cyclohexanone, 2,2-difluoro-3,3-dihydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



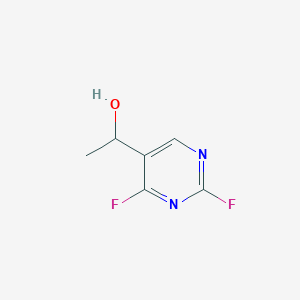
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

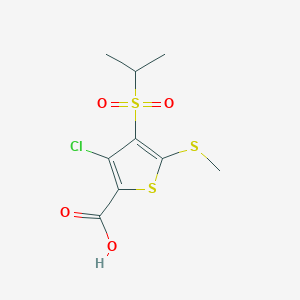
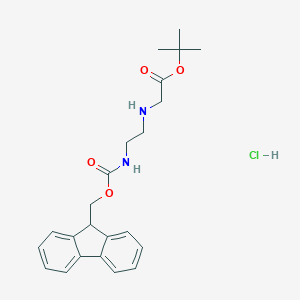
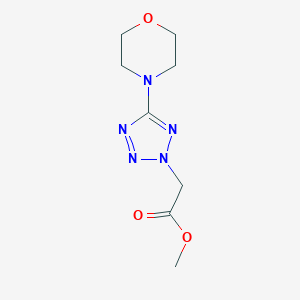
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

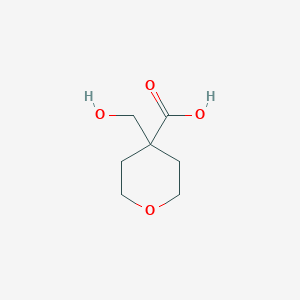
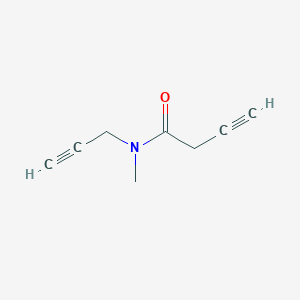
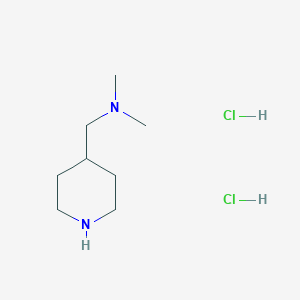
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
